molecular formula C12H16O3 B2563737 3-(4-Isopropoxyphenyl)propanoic acid CAS No. 79669-11-7

3-(4-Isopropoxyphenyl)propanoic acid

Cat. No.: B2563737
CAS No.: 79669-11-7
M. Wt: 208.257
InChI Key: YMSXOGLLGCFBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(4-Isopropoxyphenyl)propanoic acid typically begins with commercially available 4-isopropoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Isopropoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, halogen, or sulfonic acid groups on the phenyl ring.

Scientific Research Applications

Chemistry: 3-(4-Isopropoxyphenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of phenylpropanoic acid derivatives on cellular processes. It is also investigated for its potential as a bioactive molecule with anti-inflammatory or antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to these materials, such as improved stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Alternatively, it may modulate the activity of nuclear receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.

    3-(4-Ethoxyphenyl)propanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.

    3-(4-Butoxyphenyl)propanoic acid: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness: 3-(4-Isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and physicochemical characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSXOGLLGCFBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79669-11-7
Record name 3-[4-(propan-2-yloxy)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester (23.6 g, 84.2 mmol) is stirred into 2N potassium hydroxide solution (15 ml)/ethanol (25 ml) for 18 hours at boiling temperature.
Name
2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.